molecular formula C11H12O4 B2742820 Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate CAS No. 91143-41-8

Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate

Cat. No. B2742820
CAS RN: 91143-41-8
M. Wt: 208.213
InChI Key: JUAFLKLCHPSXKK-UHFFFAOYSA-N
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Description

“Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate” is a chemical compound with the molecular formula C11H12O4 . It has a molecular weight of 208.21 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate” consists of a tetrahydrobenzofuran ring with a methyl group and a carboxylate group attached . The exact 3D structure would require more specific information or computational modeling to determine.


Physical And Chemical Properties Analysis

“Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate” has a molecular weight of 208.21 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not specified in the sources I found .

Scientific Research Applications

Organic Synthesis

Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate: is a valuable intermediate in organic synthesis. Its structure is conducive to cyclization reactions, which are fundamental in creating complex organic compounds . For instance, it can undergo cyclization to form pyrrole derivatives, which are core structures in many pharmaceuticals like Atorvastatin and Sunitinib . The compound’s reactivity also allows for the creation of bioactive molecules with potential antimalarial and HIV-1 protease inhibitory activities .

Drug Development

The structural motif of Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate is present in several successful drugs. Its ability to be transformed into pyrrole-3-carboxylic acid amides makes it a significant precursor in the synthesis of drugs targeting cholesterol management and cancer treatment .

Antitumor Agents

Research has indicated the potential of derivatives of this compound in the synthesis of antitumor agents. Specifically, the compound can be used to create tetra- and pentacyclic carbazole-fused imides, which have shown promise as antitumor agents in preliminary studies .

Indole Derivative Synthesis

Indole derivatives are prevalent in natural products and drugs, playing a crucial role in cell biology. The compound can be utilized in the synthesis of indole derivatives, which are biologically active compounds used in treating various disorders, including cancer and microbial infections .

Antiproliferative Activity

The compound’s derivatives have been studied for their antiproliferative activity against a range of tumor cell lines, including lung, colon, brain, ovary, kidney, prostate, breast tumors, human leukemia, and melanoma . This highlights its potential as a starting material in the development of new anticancer therapies.

Heterocyclic Chemistry

In the field of heterocyclic chemistry, Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate serves as a versatile building block. It can be transformed into various heterocyclic compounds, which are essential in the discovery and development of new pharmaceuticals and agrochemicals .

properties

IUPAC Name

methyl 2-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-6-9(11(13)14-2)10-7(12)4-3-5-8(10)15-6/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAFLKLCHPSXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)CCCC2=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate

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